molecular formula C24H24FN5O3 B12202564 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12202564
M. Wt: 449.5 g/mol
InChI Key: JHHFJCVKQSKRJQ-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a potent and selective small-molecule inhibitor primarily targeting Tropomyosin receptor kinases (TRKs), which are encoded by the NTRK1, NTRK2, and NTRK3 genes. This compound is a key research tool in oncology, specifically for investigating the role of NTRK gene fusions in tumorigenesis. These fusions result in constitutively active TRK kinases that drive proliferation and survival in a wide array of cancers . The mechanism of action of this inhibitor involves competitive binding to the ATP-binding site of the TRK kinase domain, thereby blocking its catalytic activity, inducing apoptosis, and inhibiting the growth and survival of NTRK-fusion-positive cancer cells. Its research value extends to preclinical studies for evaluating the efficacy of TRK inhibition, understanding mechanisms of resistance that may arise in treated tumors, and developing companion diagnostic assays . The structural core of this molecule, a fluoroquinolone derivative, is engineered for high affinity and selectivity, making it a critical compound for pathbreaking research in targeted cancer therapies and precision medicine.

Properties

Molecular Formula

C24H24FN5O3

Molecular Weight

449.5 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C24H24FN5O3/c1-15(31)28-8-10-29(11-9-28)21-13-20-17(12-19(21)25)23(32)18(14-30(20)16-5-6-16)24(33)27-22-4-2-3-7-26-22/h2-4,7,12-14,16H,5-6,8-11H2,1H3,(H,26,27,33)

InChI Key

JHHFJCVKQSKRJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=CC=CC=N4)C5CC5)F

Origin of Product

United States

Preparation Methods

Halogenation at Position 7

The 7-chloro intermediate (e.g., 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) serves as a precursor for nucleophilic substitution. This step is critical for introducing the piperazinyl group.

Piperazine Substitution

The 7-chloro intermediate undergoes amination with piperazine derivatives. Reported methods include:

  • Lewis Acid Catalysis : Aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in polar solvents (e.g., n-butanol) at 110–130°C for 10–14 hours.

  • Green Catalysis : Molybdate-based catalysts (e.g., {Mo₁₃₂}) in water under reflux, achieving 97% yield in 30 minutes.

Table 1: Comparative Analysis of Piperazine Substitution Methods

Catalyst/SolventTemperatureTimeYieldPurityReference
AlCl₃/n-butanol110–130°C10–14h70–75%>99.5%
{Mo₁₃₂}/H₂OReflux30min97%>99%
FeCl₃/pyridine110–130°C10–14h75%>99%

Carboxamide Formation at Position 3

The N-(pyridin-2-yl) carboxamide group is introduced via coupling reactions.

Coupling Reagents

  • Dichlorotriphenyl phosphorane (DTPP) : Reacts with 1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid and N-ethyl aniline in methylene chloride or chloroform. Reflux for 3–7 hours yields the carboxamide.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-halopyridines with hydroxylamines, enabling direct introduction of the pyridin-2-yl group.

Table 2: Carboxamide Coupling Conditions

ReagentSolventTemperatureTimeYieldReference
DTPP + N-ethyl anilineCH₂Cl₂Reflux3–7h80–90%
Pd(OAc)₂ + BINAPToluene70°C12h85–90%

Acetylation of Piperazine

The 4-acetylpiperazin-1-yl group is introduced post-substitution. Methods include:

  • Acetic Anhydride : Reacts with piperazine in acetic acid or DCM, yielding the acetylated derivative.

  • Enzymatic Acetylation : Limited reports suggest lipase-catalyzed acetylation for regioselective modification.

Key Challenges :

  • Regioselectivity : Competing acetylation at N-1 vs. N-4 of piperazine.

  • Purification : Crystallization from ethyl acetate/water mixtures or column chromatography.

Purification and Characterization

Workup Protocols

  • Extraction : Reaction mixtures are quenched with water, adjusted to pH 4.0–6.5, and extracted with ethyl acetate.

  • Crystallization : Final purification via cooling in ethanol or methanol, often achieving >99% HPLC purity.

Table 3: Purification Methods

StepSolvent SystemConditionsPurity AchievedReference
pH AdjustmentHCl/CH₃COOH50–55°C, 1h>98%
CrystallizationEthanol/water0–5°C, 2–3h>99%
Activated CarbonH₂O/EDTA55–60°C, 1h>99.5%

Comparative Efficacy of Methods

Traditional vs. Green Chemistry Approaches

ParameterTraditional (AlCl₃)Green ({Mo₁₃₂})
Catalyst Cost HighLow
Reaction Time 10–14h30min
Yield 70–75%97%
Byproducts <0.1% positional isomers<0.1%

Coupling Agent Selection

  • DTPP : High yield but requires hazardous reagents.

  • Palladium Catalysts : Enables direct pyridin-2-yl coupling but incurs higher costs.

Industrial-Scale Considerations

  • Catalyst Recovery : Molybdate catalysts are recyclable, reducing waste.

  • Solvent Selection : n-Butanol and methylene chloride are preferred for scalability.

  • Quality Control : HPLC purity >99.5% is standard, with residual solvents <0.5%.

Critical Analysis of Literature Gaps

  • Scalability of Green Methods : While {Mo₁₃₂} demonstrates high efficiency in small-scale reactions, industrial adoption requires validation.

  • Stereochemical Control : Limited data on enantiomeric purity of intermediates.

  • Cost-Benefit Analysis : Comparative studies between AlCl₃ and molybdate catalysts are sparse.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorine atom and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated, alkylated, and halogenated compounds.

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin .

Antitubercular Activity

Research has indicated that certain derivatives of this compound exhibit potent antitubercular properties. In vitro studies have reported MIC values ranging from 7.32 to 136.10 μM against Mycobacterium tuberculosis H37Rv, highlighting its potential as a lead compound for developing new antitubercular drugs .

Case Studies

Study Objective Findings
Synthesis and evaluation of quinoline derivativesTo synthesize and evaluate antibacterial activitySome derivatives showed better activity than ciprofloxacin against Gram-positive bacteria
Evaluation of antitubercular activityTo assess the efficacy against Mycobacterium tuberculosisCompounds exhibited MIC values indicating strong activity against tuberculosis
Antimicrobial spectrum analysisTo analyze activity against various pathogensEffective against multiple bacterial strains including resistant strains

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Key Structural Differences and Implications

The table below highlights critical structural variations among the target compound and related derivatives:

Compound Name Core Structure R1 (C7 Substituent) R3 (C3 Substituent) Hypothesized Bioactivity Reference
Target Compound 1,4-Dihydroquinoline 4-Acetylpiperazinyl N-(Pyridin-2-yl)carboxamide Enhanced solubility, broad-spectrum antibacterial activity
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Impurity D, EP) Quinolinone Piperazinyl Carboxylic acid Antibacterial impurity; reduced solubility
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1,4-Dihydroquinoline 4-Nitroso-piperazinyl Carboxylic acid Potential genotoxicity due to nitroso group
7-(4-Benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (5a–m) 1,4-Dihydroquinoline 4-Benzoylpiperazinyl Carboxylic acid Variable activity based on aryl substituents

Analysis of Substituent Effects

  • C7 Substituents: Acetylpiperazinyl (Target Compound): The acetyl group improves solubility compared to unsubstituted piperazinyl (Impurity D) while maintaining moderate lipophilicity for membrane penetration. This contrasts with bulkier aryl groups (e.g., benzoyl in 5a–m derivatives), which may hinder diffusion but enhance target affinity .
  • C3 Substituents: Carboxamide vs. Carboxylic Acid: The N-(pyridin-2-yl)carboxamide in the target compound replaces the ionizable carboxylic acid found in classical quinolones. This modification may reduce off-target interactions (e.g., metal chelation) while introducing π-π stacking or hydrogen bonding with bacterial enzymes .
  • N1 Cyclopropyl Group: The cyclopropyl substituent (shared with 5a–m derivatives and Nitroso Analog) is known to enhance gram-positive activity and reduce resistance development compared to ethyl or other alkyl groups (e.g., Impurity D) .

Hypothetical Pharmacological Advantages

  • Target Affinity : The pyridyl carboxamide may improve binding to the hydrophobic pocket of DNA gyrase, while the acetylpiperazinyl group optimizes solubility-bioavailability balance.
  • Reduced Toxicity : Absence of a nitroso group (vs. Nitroso Analog) and carboxylic acid (vs. Impurity D and 5a–m derivatives) may minimize oxidative stress and metal-related toxicity.
  • Resistance Profile: The cyclopropyl group and fluorine atom likely retain activity against quinolone-resistant strains, as seen in third-generation fluoroquinolones .

Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a derivative of quinolone, a class of compounds known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

The molecular formula of the compound is C17H20FN3O3C_{17}H_{20}FN_3O_3, with a molecular weight of 333.36 g/mol. It features a cyclopropyl group, a fluorine atom, and a piperazine moiety, which are significant for its biological activity. The structure allows for interactions with bacterial enzymes and receptors, enhancing its efficacy against various pathogens .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown promising results against Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Staphylococcus aureus0.44
Escherichia coli0.80
Mycobacterium tuberculosis7.32 - 136.10

In vitro studies indicated that the compound exhibits significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin .

The proposed mechanism of action involves the inhibition of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. The fluorine atom in the structure enhances binding affinity to these enzymes, disrupting DNA replication and transcription processes in bacteria .

Docking studies suggest that the compound forms stable complexes with the target enzymes, leading to effective inhibition . This interaction is crucial for its antimicrobial efficacy.

Case Studies

  • Antitubercular Activity : A study synthesized various quinoline derivatives, including this compound, and tested their antitubercular activity against Mycobacterium tuberculosis. The results demonstrated that several derivatives exhibited lower MIC values than traditional treatments, indicating potential as new therapeutic agents against tuberculosis .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on human cell lines revealed that while the compound is effective against bacteria, it maintains a favorable safety profile with minimal toxicity at therapeutic concentrations .

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